

An In-depth Technical Guide to 1-Methoxy-2-phenoxybenzene

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Compound of Interest

Compound Name: 1-Methoxy-2-phenoxybenzene

Cat. No.: B154679

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Abstract

This technical guide provides a comprehensive overview of **1-methoxy-2-phenoxybenzene**, a diaryl ether of significant interest to researchers in organic synthesis and medicinal chemistry. The document delves into the structural attributes, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its preparation via Ullmann condensation are provided, alongside an analysis of its spectroscopic characteristics. While direct biological applications of **1-methoxy-2-phenoxybenzene** are not extensively documented, this guide explores the well-established importance of the diaryl ether and guaiacol moieties in drug discovery, positioning the title compound as a valuable scaffold for the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of **1-methoxy-2-phenoxybenzene** and its potential applications.

Introduction: The Structural and Strategic Importance of 1-Methoxy-2-phenoxybenzene

1-Methoxy-2-phenoxybenzene, also known as 2-methoxyphenyl phenyl ether or guaiacol phenyl ether, is an aromatic ether characterized by a methoxy group ortho to a phenoxy substituent on a benzene ring. Its chemical structure combines two key pharmacophores: the diaryl ether linkage and the guaiacol (2-methoxyphenol) motif.

The diaryl ether scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds, including anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1] The conformational flexibility of the ether linkage, coupled with the potential for diverse substitution patterns on both aromatic rings, allows for the fine-tuning of physicochemical and pharmacological properties.

The guaiacol moiety is also of significant interest. Naturally occurring in various plants and a component of wood smoke, guaiacol and its derivatives are known to possess expectorant and antiseptic properties.[2] The methoxy group at the ortho position can influence molecular conformation and participate in hydrogen bonding, which can be critical for target engagement in drug design.

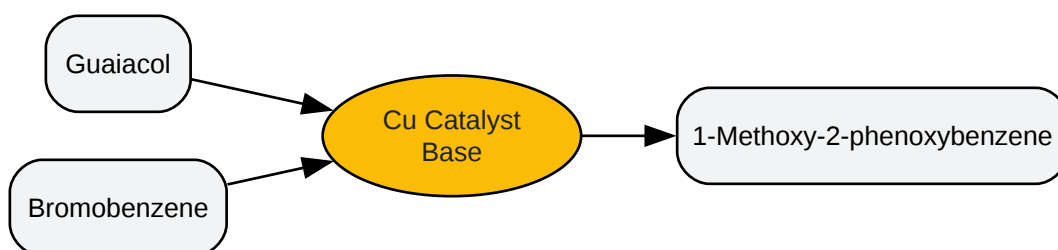
This guide will provide a detailed examination of the synthesis, structural characterization, and potential utility of **1-methoxy-2-phenoxybenzene** as a building block in the development of new chemical entities.

Physicochemical and Structural Properties

A summary of the key identifiers and physicochemical properties of **1-methoxy-2-phenoxybenzene** is presented in Table 1. While experimental data for the melting and boiling points are not readily available in the literature, computed values provide an estimation of these properties.[3]

| Property | Value | Source |
|------------------------|--|------------------|
| IUPAC Name | 1-methoxy-2-phenoxybenzene | PubChem[4] |
| CAS Number | 1695-04-1 | ChemSynthesis[3] |
| Molecular Formula | C13H12O2 | ChemSynthesis[3] |
| Molecular Weight | 200.23 g/mol | PubChem[4] |
| SMILES | <chem>COC1=CC=CC=C1OC2=CC=CC=C2</chem> | ChemSynthesis[3] |
| Computed XLogP3 | 2.9 | PubChem[4] |
| Computed Boiling Point | Not Available | - |
| Computed Melting Point | Not Available | - |

Below is a 2D structural representation of **1-methoxy-2-phenoxybenzene**.



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Caption: Ullmann Condensation for **1-Methoxy-2-phenoxybenzene** Synthesis.

Detailed Experimental Protocol (Adapted from Organic Syntheses)

The following protocol is adapted from a reliable procedure for the synthesis of 2-methoxydiphenyl ether, which utilizes the same starting materials and reaction type. [5]

Materials:

- Guaiacol (2-methoxyphenol)

- Potassium hydroxide (powdered)
- Bromobenzene
- Copper powder
- Ether
- Petroleum ether (low and high boiling fractions)

Procedure:

- **Preparation of the Potassium Salt:** In a 500-mL round-bottomed flask, add 29.4 g (0.43 mole) of powdered potassium hydroxide. To this, add 75 g (0.60 mole) of guaiacol. The reaction is exothermic.
- **Drying:** Once the initial reaction subsides, stir the mixture with a glass rod and heat under reduced pressure at 150°C in an oil bath for 3 hours to ensure the salt is dry.
- **Reaction Setup:** To the dry potassium salt, add 0.3 g of copper powder, 81 g (0.51 mole) of bromobenzene, and a few drops of guaiacol.
- **Ullmann Coupling:** Stir the mixture thoroughly with a glass rod. Fit the flask with an air condenser and heat it in a metal bath. A reaction will become evident at a bath temperature of 160–180°C, at which point the mixture will liquefy and turn red or purple.
- **Reaction Completion:** Gradually increase the temperature to 200°C and maintain it for 2 hours.
- **Workup:** After cooling, extract the product from the reaction mixture with successive portions of water and ether. Break up the solid material with a glass rod to facilitate extraction.
- **Purification:** The crude product can be purified by crystallization from a mixture of low-boiling and high-boiling petroleum ether to yield the final product.

Spectroscopic Characterization

The structural elucidation of **1-methoxy-2-phenoxybenzene** relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methoxy protons (O-CH_3) typically in the range of 3.8-4.0 ppm. The aromatic region (around 6.8-7.4 ppm) will display a complex multiplet pattern corresponding to the nine aromatic protons on the two benzene rings.
- ^{13}C NMR: The carbon NMR spectrum will show a signal for the methoxy carbon around 55-60 ppm. The aromatic region will contain multiple signals for the twelve aromatic carbons, with the oxygen-substituted carbons appearing at lower field (higher ppm values).

Infrared (IR) Spectroscopy

The IR spectrum of **1-methoxy-2-phenoxybenzene** is expected to exhibit characteristic absorption bands:

| Wavenumber (cm^{-1}) | Vibration |
|---------------------------------|---|
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (methoxy group) |
| ~1600 & ~1500 | Aromatic C=C stretching |
| ~1250-1200 | Asymmetric C-O-C stretch (diaryl ether) |
| ~1050-1000 | Symmetric C-O-C stretch (diaryl ether) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of **1-methoxy-2-phenoxybenzene** is expected to show a molecular ion peak (M^+) at $m/z = 200$. Common fragmentation patterns for diaryl ethers involve cleavage of the C-O bonds.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for **1-methoxy-2-phenoxybenzene** are not widely reported, its structural components are of significant interest in drug development.

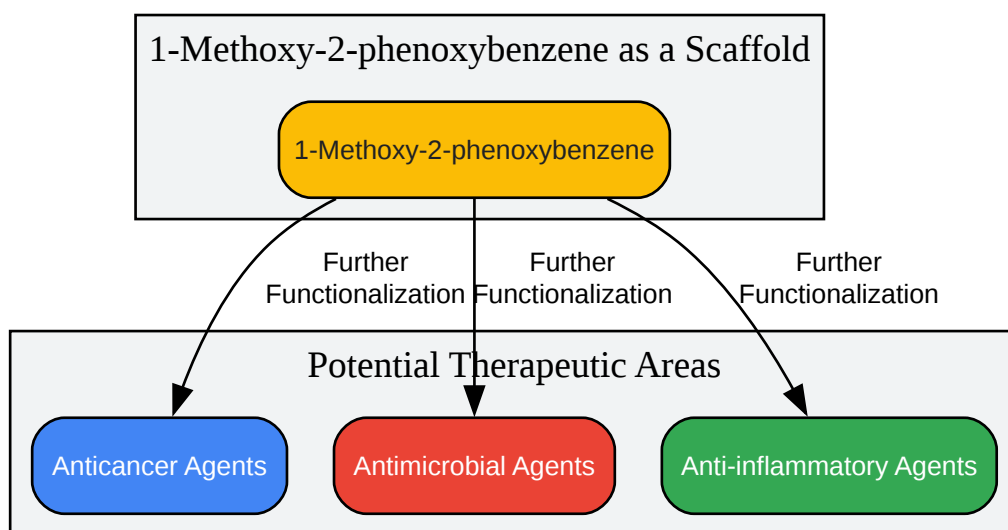
The Diaryl Ether Scaffold

The diaryl ether motif is present in numerous FDA-approved drugs and clinical candidates. Its presence can confer favorable properties such as metabolic stability and the ability to adopt conformations suitable for binding to various biological targets. This scaffold is found in drugs with a wide range of therapeutic applications, including:

- Anticancer agents: The diaryl ether linkage can mimic the biaryl structure found in some kinase inhibitors.
- Antibacterial and Antifungal agents: The lipophilic nature of the diaryl ether can aid in penetrating microbial cell membranes.
- Anti-inflammatory drugs: Certain diaryl ethers have shown potent inhibition of inflammatory enzymes.

The Guaiacol Moiety

The guaiacol substructure provides a handle for further chemical modification. The methoxy group can influence the electronic properties of the aromatic ring and participate in key interactions with biological targets. The phenolic oxygen, if unmasked, can serve as a hydrogen bond donor or acceptor.



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Caption: Potential Drug Discovery Pathways from **1-Methoxy-2-phenoxybenzene**.

Safety and Handling

As with any chemical, **1-methoxy-2-phenoxybenzene** should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a cool, dry place away from oxidizing agents.

For detailed safety information, it is always recommended to consult the substance's specific Safety Data Sheet (SDS).

Conclusion

1-Methoxy-2-phenoxybenzene is a readily synthesizable diaryl ether with a structural framework that holds considerable promise for medicinal chemistry applications. While direct biological data for this specific molecule is sparse, its constituent motifs are well-represented in a multitude of bioactive compounds. This technical guide provides a solid foundation for researchers interested in utilizing **1-methoxy-2-phenoxybenzene** as a scaffold for the design

and synthesis of novel molecules with potential therapeutic value. Further investigation into the biological activities of derivatives of **1-methoxy-2-phenoxybenzene** is a promising avenue for future research.

References

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